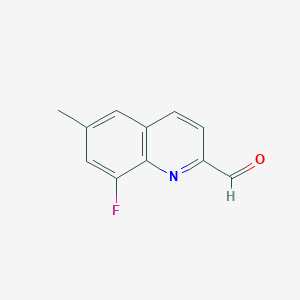

8-Fluoro-6-methylquinoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

8-fluoro-6-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-4-8-2-3-9(6-14)13-11(8)10(12)5-7/h2-6H,1H3 |

InChI Key |

BMPSCJHWJQZTKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=C(C=C2)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 8-Fluoro-6-methylquinoline-2-carbaldehyde by mapping the carbon-hydrogen framework.

¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques used to identify the chemical environments of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of adjacent atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the quinoline (B57606) ring, and the methyl protons. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, as a singlet. The methyl group (CH₃) protons would resonate upfield, likely around δ 2.4-2.6 ppm, also as a singlet. The aromatic protons would produce a more complex pattern in the δ 7.0-8.5 ppm region, with their exact shifts and multiplicities determined by their position relative to the nitrogen, fluorine, and aldehyde substituents.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. nih.gov The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear far downfield (δ 185-195 ppm). The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The C-F bond would cause the C8 carbon to have a characteristic large coupling constant (¹JCF). The methyl carbon would be found in the upfield aliphatic region (δ 20-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| CHO | ¹H NMR | ~10.3 | s (singlet) |

| H3, H4, H5, H7 | ¹H NMR | 7.2 - 8.6 | d (doublet), m (multiplet) |

| 6-CH₃ | ¹H NMR | ~2.4 | s (singlet) |

| C2-CHO | ¹³C NMR | ~190 | - |

| C2, C3, C4, C4a, C5, C6, C7, C8, C8a | ¹³C NMR | 115 - 155 | - |

| 6-CH₃ | ¹³C NMR | ~21 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would establish the connectivity between adjacent protons on the quinoline rings, helping to definitively assign the signals for H3-H4 and H5-H7. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal from the ¹H spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (2-4 bonds) between protons and carbons. It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, an HMBC correlation would be expected between the aldehyde proton (H at C2) and the C3 carbon, and between the methyl protons (at C6) and the C5, C7, and C6 carbons. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₁₁H₈FNO), HRMS can confirm the formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the characteristic loss of the carbonyl group (–CO). mdpi.comresearchgate.net

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass ([M+H]⁺) | Ion Type |

|---|---|---|

| C₁₁H₈FNO | 190.0663 | Protonated Molecule |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction of X-rays by a single crystal. This analysis yields precise bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional architecture and how it packs in a crystal lattice.

While a crystal structure for this compound is not publicly documented, analysis of the closely related compound 2-Chloro-6-methylquinoline-3-carbaldehyde shows that the quinoline ring system is nearly planar. A similar planarity is expected for the target molecule. The primary conformational feature of interest would be the torsion angle between the quinoline ring and the aldehyde group, which dictates its orientation relative to the heterocyclic core. In the solid state, intermolecular interactions such as π–π stacking between the aromatic quinoline rings would likely play a significant role in the crystal packing. mdpi.com

Table 3: Expected X-ray Crystallography Parameters

| Parameter | Expected Finding |

|---|---|

| Molecular Geometry | Essentially planar quinoline ring system. |

| Conformation | Defined torsion angle of the C2-carbaldehyde group relative to the ring. |

| Crystal Packing | Potential for π–π stacking interactions and C–H···F or C–H···O hydrogen bonds. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. In Fourier Transform Infrared (FTIR) spectroscopy, the absorption of infrared radiation is measured to identify the characteristic stretching and bending frequencies of different bonds.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. A strong, sharp peak around 1690-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the aldehyde. The C-H stretch of the aldehyde proton typically appears as a pair of weaker bands between 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. The C-F stretch would likely appear as a strong band in the 1000-1100 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for analyzing the aromatic ring vibrations.

Table 4: Predicted Key FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2870 and ~2750 |

| Aldehyde C=O | Stretch | ~1695 |

| Aromatic C=C/C=N | Stretch | 1450 - 1600 |

| Aryl C-F | Stretch | 1000 - 1100 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, when measured in a solvent like ethanol (B145695) or methanol, is expected to display multiple absorption bands. Characteristic π→π* transitions of the conjugated aromatic system would likely result in strong absorptions below 350 nm. mdpi.com The n→π* transition, associated with the non-bonding electrons on the aldehyde oxygen and the ring nitrogen, may appear as a weaker, longer-wavelength absorption band. The exact position and intensity of these bands are sensitive to solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For 8-Fluoro-6-methylquinoline-2-carbaldehyde, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to model its electronic behavior with high accuracy. dergi-fytronix.comdergipark.org.tr

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For quinoline (B57606) derivatives, the fused ring system is generally planar. nih.gov However, the rotational freedom of the aldehyde group (C-CHO) can give rise to different conformers. Theoretical studies on similar molecules, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have identified distinct conformers, often labeled as cis and trans, based on the orientation of the carbonyl group relative to the quinoline nitrogen. dergipark.org.tr The energy difference between these conformers is typically small, suggesting that multiple conformations may coexist at room temperature. dergi-fytronix.comdergipark.org.tr The optimized geometry reveals specific bond lengths and angles that define the molecule's shape. For instance, in related quinoline carbaldehydes, the quinolinyl fused-ring is nearly planar, with the formyl group potentially slightly bent out of this plane. nih.gov

Table 1: Representative Bond Lengths in Quinoline Carbaldehydes from DFT Calculations

| Bond | Typical Length (Å) |

|---|---|

| C=C (aromatic) | 1.371 - 1.421 |

| C-C (ring-aldehyde) | ~1.421 |

| C=O | ~1.430 |

| C-N | ~1.422 |

| C-Cl | ~1.760 |

Data derived from analogous structures like 8-chlorquinoline 2-carbaldehyde. siftdesk.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comnumberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. numberanalytics.comresearchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may also be located across the aromatic structure. dergipark.org.trresearchgate.net Calculations on similar molecules indicate that the HOMO-LUMO energy gap for this class of compounds is significant, suggesting notable stability. researchgate.netpmf.unsa.ba

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogous Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | -6.65 | -2.90 | 3.75 |

| Cis-2-Chloro-7-Methylquinoline-3-Carbaldehyde | -6.78 | -2.94 | 3.84 |

Data obtained from TD-DFT calculations at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative regions are expected around the electronegative oxygen and nitrogen atoms of the carbaldehyde and quinoline ring, respectively. dergi-fytronix.comsiftdesk.org The fluorine atom also contributes significantly to the negative potential. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons are expected to be in regions of positive potential. siftdesk.org

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Similar Quinoline Derivative

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | ~20-25 |

| π(C5-C6) | π*(C7-C8) | ~20-25 |

| LP(1) N | π*(C1-C9) | ~30-40 |

| LP(2) O | σ*(C-H) | ~5-10 |

Values are illustrative based on NBO analyses of similar heterocyclic aldehydes. dergi-fytronix.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide reasonably accurate predictions of NMR chemical shifts and UV-Vis absorption spectra. nih.gov

The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net Theoretical predictions for related quinoline carbaldehydes show a good correlation with experimental data. siftdesk.org For this compound, the aldehyde proton (CHO) is expected to have a characteristic downfield shift, while the methyl protons would appear further upfield. mdpi.commdpi.com

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. dergipark.org.tr The calculations can predict the λmax values and the nature of the electronic transitions (e.g., n→π* or π→π). Studies on similar quinolines show that the primary absorptions are typically due to π→π transitions within the aromatic system. dergipark.org.tr

Table 4: Predicted Spectroscopic Data for Analogous Quinoline Carbaldehydes

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (Aldehyde H) | ~10.20 ppm |

| ¹³C NMR (Aldehyde C) | ~193.46 ppm |

| UV-Vis λmax (Transition) | ~320-330 nm (S0→S2, HOMO→LUMO) |

Data derived from calculations on 8-bromo-6-methylquinoline-2-carbaldehyde and 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.trmdpi.com

Reactivity Descriptors and Chemical Hardness Analysis

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

These descriptors help to rationalize the chemical behavior of the molecule. Based on the calculated HOMO-LUMO gap for similar quinolines, this compound is expected to be a relatively "hard" molecule, indicating significant stability. mdpi.compmf.unsa.ba

Table 5: Calculated Global Reactivity Descriptors for a Representative Quinoline Carbaldehyde

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 3.75 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.875 |

| Chemical Softness (S) | 1 / (2η) | 0.267 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.775 |

Calculations based on data for Trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery and design. They are used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme.

Molecular Docking: This method computationally places the ligand into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding mode. For this compound, this would involve preparing the 3D structure of the molecule and docking it against a relevant biological target. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the ligand-target complex. This technique simulates the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the target. An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions, thereby strengthening the predictions made by molecular docking.

A hypothetical docking study of this compound with a protein kinase, a common target for quinoline-based inhibitors, might yield the data presented in the interactive table below.

| Interaction Type | Interacting Residue | Atom(s) in Ligand | Distance (Å) |

| Hydrogen Bond | ASP150 | N1 of quinoline | 2.9 |

| Hydrogen Bond | LYS88 | O1 of carbaldehyde | 3.1 |

| Pi-Pi Stacking | PHE148 | Quinoline ring | 3.5 |

| Halogen Bond | GLU105 | F8 of quinoline | 3.2 |

| Hydrophobic | LEU75, VAL83 | Methyl group | N/A |

This data is hypothetical and for illustrative purposes only.

Theoretical Basis for Structure-Activity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a theoretical foundation for these predictions.

For this compound, a theoretical SAR study would involve analyzing the contribution of its distinct structural features—the quinoline core, the fluorine atom at position 8, the methyl group at position 6, and the carbaldehyde group at position 2—to its predicted binding affinity and selectivity. By systematically modifying these groups in silico (e.g., changing the position or nature of the substituent) and re-evaluating the docking scores and interaction patterns, researchers can build a predictive SAR model.

For instance, the fluorine atom at the 8-position is expected to influence the molecule's electronic properties and can potentially form halogen bonds with the target protein, a specific type of non-covalent interaction that can enhance binding affinity. The methyl group at the 6-position could engage in favorable hydrophobic interactions within a nonpolar pocket of the binding site. The carbaldehyde group at the 2-position serves as a key hydrogen bond acceptor. Understanding these individual contributions is crucial for designing more potent and selective analogs.

A summary of the potential SAR contributions for this compound is presented below.

| Structural Feature | Position | Potential Contribution to Activity |

| Quinoline Scaffold | Core | Provides the basic framework for pi-stacking and other interactions. |

| Carbaldehyde Group | 2 | Acts as a hydrogen bond acceptor. |

| Methyl Group | 6 | Can participate in hydrophobic interactions. |

| Fluorine Atom | 8 | Modulates electronic properties and can form halogen bonds. |

This table represents a theoretical analysis and is not based on experimental data for the specific compound.

Chemical Transformations and Derivatization Strategies

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group is a versatile functional handle, participating in a wide range of chemical reactions that are fundamental to organic synthesis.

The aldehyde functionality of 8-Fluoro-6-methylquinoline-2-carbaldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly primary and secondary amines. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form a new carbon-nitrogen double bond. For example, related quinoline (B57606) aldehydes are often used in multicomponent reactions, such as the Betti reaction, where an aldehyde, a primary or secondary amine, and a phenol (B47542) condense to form a new aminomethylphenol derivative rsc.org. The reaction of this compound with amines, hydrazines, or hydroxylamines would lead to the formation of imines, hydrazones, and oximes, respectively.

A key reaction of the carbaldehyde group is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a characteristic azomethine or imine group (>C=N-). researchgate.netsemanticscholar.org These Schiff bases are important intermediates in the synthesis of more complex heterocyclic systems and have been widely studied for their potential applications in various fields. The reaction of this compound with different primary amines would yield a library of novel Schiff base derivatives with potentially enhanced biological activities.

The aldehyde group can be readily transformed into other functional groups through oxidation or reduction.

Reduction: The carbaldehyde can be reduced to a primary alcohol, yielding 8-Fluoro-6-methylquinolin-2-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Conversely, oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 8-Fluoro-6-methylquinoline-2-carboxylic acid. This reaction can be carried out using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Table 1: Reactions of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Condensation | Primary Amines (R-NH₂) | Schiff Base / Imine |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Nucleophilic and Electrophilic Reactions Involving the Fluorine Atom

The fluorine atom attached to the quinoline ring significantly influences the molecule's electronic properties and provides a site for specific substitution reactions.

The presence of the electron-withdrawing quinoline ring system makes the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The strong electron-deficient nature of aromatic rings substituted with fluorine atoms facilitates this process. mdpi.com Studies on other fluoroquinolines have shown that the fluorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, particularly when activated by other electron-withdrawing groups or by the nitrogen atom in the quinoline ring. mdpi.comresearchgate.net For this compound, SNAr reactions would allow for the introduction of a wide range of functional groups at the 8-position, providing a pathway to new derivatives.

Fluorine is the most electronegative element, and its incorporation into the quinoline ring has profound electronic effects. tandfonline.com The fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect, which reduces the electron density of the entire aromatic system. tandfonline.com This has several consequences:

Altered Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the quinoline nitrogen atom, which can influence the compound's bioavailability and pharmacokinetic properties. tandfonline.com

Enhanced Electrophilicity: It increases the electrophilicity of the carbon atoms in the ring, potentially making them more susceptible to nucleophilic attack, as seen in SNAr reactions.

Modulation of Biological Activity: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net In related quinolone compounds, a fluorine atom at the C-6 position has been shown to significantly improve the binding affinity to target enzymes like DNA gyrase. tandfonline.com The fluorine atom in this compound is similarly expected to influence its interactions with biological targets.

Table 2: Influence of Fluorine Substitution

| Property | Effect of Fluorine Atom | Rationale |

|---|---|---|

| Ring Electron Density | Decreased | Strong inductive electron-withdrawal by the highly electronegative fluorine. tandfonline.com |

| Reactivity towards Nucleophiles | Increased (at C-F bond) | Enhanced electrophilicity of the carbon atom attached to fluorine, facilitating SNAr. mdpi.com |

| Basicity of Ring Nitrogen | Decreased | Electron-withdrawing effect reduces electron availability on the nitrogen atom. tandfonline.com |

| Biological Activity | Potentially Enhanced | Fluorine can improve binding affinity to target proteins and alter metabolic stability. tandfonline.comresearchgate.net |

Further Functionalization of the Quinoline Core

The functionalization of the quinoline ring is a pivotal strategy in modern synthetic chemistry, largely due to the vast medicinal potential of quinoline-based scaffolds. rsc.orgnih.gov The precise and selective introduction of a wide array of functional groups can significantly broaden the chemical space and improve the pharmacological profile of quinoline derivatives. rsc.org Through the careful selection of catalysts, reaction conditions, and directing groups, researchers have developed novel pathways for the efficient synthesis of quinoline-based compounds with enhanced efficacy, target selectivity, and improved safety profiles. rsc.org These methodologies are instrumental in accelerating drug discovery and expanding the therapeutic potential of quinoline scaffolds for treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. rsc.org

Strategic Introduction of Additional Substituents for SAR Development

The development of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, the strategic introduction of additional substituents is a key approach to systematically probe and optimize its interactions with biological targets. nih.gov

Recent advancements in synthetic chemistry, particularly in the field of C-H bond functionalization, offer powerful tools for the late-stage modification of complex molecules like quinolines. mdpi.comnih.gov These methods allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, which is both atom- and step-economical. mdpi.com

For the this compound scaffold, several positions on the quinoline ring are amenable to further functionalization. The electronic properties of the existing substituents—the electron-donating methyl group at C6, the electron-withdrawing fluoro group at C8, and the electron-withdrawing carbaldehyde group at C2—play a crucial role in directing these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are particularly valuable for introducing a diverse range of substituents. For instance, C-H arylation can be employed to introduce various aryl groups at specific positions, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov The introduction of amino groups, either through direct amination or by coupling with nitrogen-containing nucleophiles, can lead to derivatives with altered solubility and hydrogen-bonding capabilities, which are important for target binding. nih.gov

The aldehyde group at the C2 position is a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, through reduction, oxidation, or condensation reactions, respectively. rsc.org These transformations provide access to a wide array of derivatives with different physicochemical properties. For example, condensation with various anilines or hydrazines can generate a library of Schiff bases, which are known to possess a broad spectrum of biological activities. rsc.org

The table below illustrates a hypothetical set of derivatives that could be synthesized from this compound to explore SAR.

| Compound Name | Modification | Rationale for SAR Study |

| (8-Fluoro-6-methylquinolin-2-yl)methanol | Reduction of the aldehyde to an alcohol | Investigate the effect of a hydrogen bond donor at C2. |

| 8-Fluoro-6-methylquinoline-2-carboxylic acid | Oxidation of the aldehyde to a carboxylic acid | Explore the impact of a charged group at C2. |

| N-(Aryl)-1-(8-fluoro-6-methylquinolin-2-yl)methanimine | Condensation of the aldehyde with anilines | Systematically vary the aryl substituent to probe steric and electronic effects. |

| 5-Aryl-8-fluoro-6-methylquinoline-2-carbaldehyde | C-H arylation at the C5 position | Evaluate the influence of a bulky group at the C5 position on biological activity. |

| 7-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde | Introduction of an amino group at the C7 position | Assess the effect of a hydrogen-bonding group adjacent to the fluorine atom. |

Regioselective Reactions and Control Strategies

Achieving regioselectivity in the functionalization of substituted quinolines is a significant challenge in synthetic chemistry. The ability to control the position of newly introduced substituents is paramount for the systematic exploration of SAR and the development of optimized lead compounds. In the case of this compound, the inherent electronic properties of the existing substituents provide a basis for predicting and controlling the regiochemical outcome of various reactions.

The quinoline ring system consists of two fused aromatic rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. reddit.comquimicaorganica.org Consequently, electrophilic attack typically occurs on the more electron-rich carbocycle, primarily at the C5 and C8 positions. reddit.comquimicaorganica.org However, in this compound, the C8 position is already substituted.

The methyl group at C6 is an activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). libretexts.org Conversely, the fluorine atom at C8 is a deactivating group but also an ortho, para-director, which would favor substitution at the C7 position. The interplay of these directing effects, along with steric considerations, will determine the final regiochemical outcome.

Recent research has demonstrated that the choice of catalyst and reaction conditions can override the inherent directing effects of the substituents, providing a powerful strategy for controlling regioselectivity. For example, the use of different metal amide bases can lead to selective metalation and subsequent functionalization at different positions on the quinoline ring. nih.govacs.org For instance, lithium diisopropylamide (LDA) has been shown to direct functionalization to the C3 position of certain chloro-substituted quinolines, while lithium-magnesium or lithium-zinc amides can favor the C2 or C8 positions. nih.gov

Transition metal-catalyzed C-H activation offers another sophisticated approach to achieve regioselective functionalization. mdpi.comnih.gov The use of a directing group, which can coordinate to the metal catalyst and bring it into close proximity to a specific C-H bond, can enable highly selective transformations. nih.gov In some cases, a substituent on the quinoline ring itself, such as the aldehyde group in the target molecule, can act as a directing group, guiding the functionalization to an adjacent position. nih.gov

Nucleophilic aromatic substitution (SNAr) represents another important class of reactions for functionalizing the quinoline core. wikipedia.orgchemistrysteps.com These reactions are favored on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The fluorine atom at C8, being a halogen, can act as a leaving group in SNAr reactions, allowing for the introduction of a variety of nucleophiles at this position. The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The table below summarizes the expected directing effects of the substituents on this compound in electrophilic aromatic substitution reactions.

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| -CH₃ | C6 | Electron-donating (activating) | Ortho, Para (to C5 and C7) |

| -F | C8 | Electron-withdrawing (deactivating) | Ortho, Para (to C7) |

| -CHO | C2 | Electron-withdrawing (deactivating) | Meta (to C3 and C4 on the pyridine ring) |

| Quinoline N | N1 | Electron-withdrawing (deactivating) | Favors substitution on the carbocyclic ring (C5-C8) |

Mechanistic Elucidation of in Vitro Biological Activities and Molecular Targets

Investigations into Enzyme Inhibition Mechanisms (In Vitro)

The ability of quinoline (B57606) derivatives to inhibit specific enzymes is a key aspect of their biological activity. In vitro studies have been instrumental in identifying the target enzymes and characterizing the nature of the inhibition.

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.gov By targeting these enzymes, quinolones can disrupt bacterial cell division, ultimately leading to cell death. The mechanism of action involves the stabilization of the enzyme-DNA complex, which stalls the replication fork and can lead to chromosome fragmentation at higher concentrations. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits possess ATPase activity. nih.gov

Derivatives of a similar compound, 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, have demonstrated potent inhibitory activity against these enzymes. The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often correlated with the minimum inhibitory concentration (MIC) values observed in antibacterial assays. nih.gov For instance, some quinolone derivatives have shown significant inhibitory activity against the DNA gyrase of Staphylococcus aureus. nih.gov

It is important to note that while some fluoroquinolones are known to be cytotoxic to cancer cells through the inhibition of topoisomerase II, the primary focus of many studies on quinoline derivatives remains their antibacterial properties. nih.gov The development of hybrid molecules, combining the structural features of fluoroquinolones with other classes of antibiotics like tetracyclines, is an active area of research aimed at overcoming antimicrobial resistance. mdpi.com

Table 1: DNA Gyrase and Topoisomerase Inhibition by Quinolone Derivatives

| Compound Class | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Quinolones | DNA Gyrase, Topoisomerase IV | Stabilization of the gyrase-DNA cleavage complex | nih.gov |

| 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication and repair | |

| Quinolone Derivatives | Staphylococcus aureus DNA Gyrase | Inhibition of supercoiling activity | nih.gov |

| Fluoroquinolones | Topoisomerase II | Cytotoxicity in cancer cells | nih.gov |

| Fluoroquinolone-Tetracycline Hybrids | DNA Gyrase | Inhibition of DNA synthesis | mdpi.com |

The interaction of quinoline derivatives with DNA extends beyond the inhibition of gyrase and topoisomerases. Some quinoline compounds have been investigated for their potential to act as DNA intercalators and inhibitors of DNA methyltransferases.

DNA intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription. Phenylquinoline-8-carboxamides, for example, have been studied as "minimal" DNA-intercalating ligands. nih.gov The ability of these compounds to intercalate is dependent on the position of the phenyl ring, with isomers where the phenyl group is coplanar with the quinoline ring demonstrating intercalative binding. nih.gov This intercalating activity is often associated with antitumor properties. nih.gov

Furthermore, some quinoline derivatives have been explored for their ability to inhibit DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a process crucial for gene regulation. The inhibition of DNA methylation is a therapeutic strategy being investigated for cancer treatment. nih.gov For instance, substituted 8-hydroxyquinolines have been studied for their in vitro inhibition of catechol O-methyltransferase, a related methyltransferase enzyme. nih.gov While direct evidence for 8-fluoro-6-methylquinoline-2-carbaldehyde as a DNMT inhibitor is limited in the provided context, the broader class of quinolines has shown activity against methyltransferases.

The therapeutic potential of quinoline derivatives extends to neurodegenerative diseases, with studies focusing on their ability to inhibit monoamine oxidases (MAOs) and cholinesterases. MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant effects. researchgate.net Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. researchgate.net

The kinetics of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, and the binding modes of these compounds are crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. researchgate.net For example, the development of multi-target-directed ligands, which can simultaneously inhibit both MAO and cholinesterase, is a promising approach for complex diseases like Alzheimer's. researchgate.net

ATP Synthase Inhibition

Bacterial ATP synthase, a crucial enzyme in cellular energy production, has emerged as a promising target for novel antibiotics. nih.gov Quinolone derivatives have been investigated for their ability to inhibit this enzyme, particularly in multidrug-resistant bacteria. The inhibition of ATP synthase disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial cell death. nih.gov

Structure-activity relationship studies have shown that modifications to the quinoline core, such as the nature of substituents at various positions, can significantly impact the inhibitory potency against ATP synthase from different bacterial species, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Computational docking studies are often employed to visualize the binding interactions of these inhibitors within the enzyme's active site, providing insights for the design of more effective compounds. nih.gov

Identification of Molecular Targets and Pathways (In Vitro)

In vitro studies are fundamental to pinpointing the specific molecular targets and cellular pathways affected by this compound and its analogs. These investigations provide a detailed picture of the compound's interactions at the molecular level.

The biological activity of many quinoline derivatives stems from their direct interactions with nucleic acids and proteins. As previously discussed, quinolones bind to the DNA-gyrase complex, a classic example of a drug-protein-DNA ternary complex. nih.gov

The intercalation of quinoline-based compounds into DNA is another significant binding interaction. nih.gov Spectroscopic techniques, such as UV-absorption and fluorescence spectroscopy, are commonly used to study the binding of these compounds to DNA. nih.gov These studies can determine the binding mode and affinity. For instance, the design of DNA bis-intercalators, where two intercalating moieties are linked together, is a strategy to enhance DNA binding affinity and biological activity. nih.gov

The binding of small molecules to proteins is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for drug design. The study of how different protein side chains interact with modified nucleobases, such as 5-methylcytosine, provides fundamental insights into the recognition processes at the protein-nucleic acid interface. nih.gov While not directly focused on this compound, this research highlights the complexity and specificity of molecular recognition events that are central to the action of many drugs.

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

While direct studies on this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has demonstrated significant capabilities in modulating critical cellular processes, including cell cycle arrest and the induction of apoptosis. These activities are foundational to the investigation of quinolines as potential therapeutic agents, particularly in oncology.

Research into structurally related quinoline compounds provides a strong basis for inferring the potential activities of this compound. For instance, the synthesized quinolin-4-one derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), has been shown to induce G2/M phase cell cycle arrest in murine colorectal adenocarcinoma cells. nih.gov This arrest is accompanied by a decrease in the protein levels of key cell cycle regulators, including CDK1, Cyclin A, and Cyclin B. nih.gov Furthermore, CHM-1 was observed to trigger apoptosis through a mitochondria-dependent pathway, evidenced by the increased cytosolic levels of cytochrome c, AIF, Bax, and BAD, as well as the cleavage of pro-caspases-9 and -3. nih.gov

Given that the quinoline nucleus forms the backbone of this compound, it is plausible that this compound could also engage in similar cellular modulation. The specific substitution pattern of a fluorine atom at the 8-position, a methyl group at the 6-position, and a carbaldehyde group at the 2-position would intricately influence its potency and selectivity. The electronic and steric properties of these substituents would dictate the compound's ability to interact with biological targets that regulate the cell cycle and apoptotic pathways.

Structure-Activity Relationship (SAR) Studies for In Vitro Bioactivity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system. Structure-Activity Relationship (SAR) studies on analogous compounds offer valuable insights into the potential bioactivity of this compound.

Positional and Electronic Effects of Substituents on Bioactivity

The bioactivity of quinoline compounds is directly linked to the electronic and positional characteristics of their substituents. nih.gov The introduction of different functional groups at various positions on the quinoline scaffold can significantly alter their therapeutic properties. nih.gov

For example, the presence of a fluorine atom, an electron-withdrawing group, has been shown to be beneficial for the anticancer activity of some quinoline derivatives. A study on quinoline derivatives revealed that a compound with a fluorine atom at the 6-position exhibited promising activity against MCF7 and MDA-MB-231 cancer cell lines. researchgate.net While the target compound has fluorine at the 8-position, this highlights the potential importance of halogen substitution.

The position of the methyl group is also critical. In a series of 6-aminoquinolones, the combined presence of a methyl group at the C-8 position and an amino group at the C-6 position was found to enhance antibacterial activity, especially against Gram-positive bacteria. acs.org This suggests that substitution at the C-6 and C-8 positions can significantly modulate the biological profile of the quinoline scaffold.

A broader review of quinoline derivatives in cancer chemotherapy has indicated that specific substitution patterns are crucial for optimal activity. For instance, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been identified as important for cytotoxicity in certain series. nih.gov These findings underscore the intricate relationship between substituent placement and the resulting biological effect.

Table 1: Impact of Substituents on the Bioactivity of Quinoline Derivatives

| Substituent | Position | Observed Effect on Bioactivity | Reference |

| Fluorine | 6 | Promising anticancer activity | researchgate.net |

| Methyl | 8 | Enhanced antibacterial activity (in conjunction with 6-amino group) | acs.org |

| Aniline | 4 | Important for optimal anticancer activity | nih.gov |

| Aminoacrylamide | 6 | Important for optimal anticancer activity | nih.gov |

| Cyano | 3 | Important for optimal anticancer activity | nih.gov |

| Alkoxy | 7 | Important for optimal anticancer activity | nih.gov |

Role of the Carbaldehyde Group in Molecular Recognition

Quinoline-carbaldehydes are also valuable as intermediates in the synthesis of more complex heterocyclic structures with diverse biological activities. mdpi.com The position of the carbaldehyde group on the quinoline ring influences the chemical properties and reactivity of the molecule. mdpi.com For instance, the reactivity and synthetic utility of quinoline-3-carbaldehydes have been well-explored. mdpi.com While the target compound has the carbaldehyde at the 2-position, the principle remains that this group is a critical handle for both synthetic modifications and biological interactions.

The ability of the carbaldehyde group to act as a hydrogen bond acceptor and to participate in Schiff base formation with amino groups on biological targets (such as proteins and nucleic acids) is a crucial aspect of its role in molecular recognition. This interaction can lead to the inhibition of enzymes or the disruption of protein-protein interactions, forming the basis of the compound's biological effects.

Advanced Applications in Chemical Science and Technology

Applications in Catalysis and Coordination Chemistry

The quinoline (B57606) framework is a well-established ligand scaffold in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring provides a strong coordination site for metal ions, and the substituents on the ring can modulate the electronic and steric properties of the resulting metal complexes.

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the activity, selectivity, and stability of catalysts. Quinoline derivatives are frequently employed as ligands due to their rigid structure and tunable electronic properties. The presence of both a fluorine and a methyl group on the quinoline ring of 8-Fluoro-6-methylquinoline-2-carbaldehyde offers a unique combination of electronic effects. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, which can be beneficial for certain catalytic transformations.

While direct catalytic applications of this compound are not extensively documented, the broader class of quinoline derivatives has seen significant use. For instance, Ru(II)-catalyzed amidation reactions of 8-methylquinolines have been developed, demonstrating the reactivity of the methyl group in the presence of a transition metal. researchgate.net These reactions proceed via C(sp³)–H bond activation, highlighting the potential for functionalization of the methyl group on the this compound backbone to create more complex ligands. researchgate.net

The carbaldehyde group at the 2-position is a versatile handle for synthesizing a variety of multidentate ligands through condensation reactions with amines or hydrazines. This allows for the creation of Schiff base ligands with tailored steric and electronic properties for specific catalytic applications.

Development of Chemosensors for Specific Analytes

Quinoline-based compounds are excellent platforms for the development of fluorescent chemosensors due to their inherent photophysical properties. The fluorescence of the quinoline ring can be modulated by the presence of specific analytes, leading to a measurable signal. The general structure of quinoline-based chemosensors often involves receptor groups at various positions that can interact with the target analyte. researchgate.net

Derivatives of quinoline have been successfully employed as fluorescent probes for the detection of various species, including metal ions and nitro-aromatic compounds. For example, quinoline-tagged organic probes have been designed for the sensitive and selective detection of Zn²⁺ ions and nitro-phenolic compounds like 2,4,6-trinitrophenol (TNP). rsc.org The detection mechanism often involves processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). rsc.org The substitution pattern on the quinoline ring plays a crucial role in the selectivity and sensitivity of the sensor.

The presence of the fluorine atom in this compound could enhance its utility as a chemosensor. Fluorinated organic molecules often exhibit unique photophysical properties, and the electron-withdrawing nature of fluorine can influence the energy levels of the molecular orbitals involved in fluorescence. While specific studies on this compound as a chemosensor are limited, related quinoline-2-carbaldehyde derivatives have been utilized as fluorogenic derivatizing reagents for the analysis of primary amines. nih.gov For instance, 3-(2-furoyl)quinoline-2-carbaldehyde reacts with primary amines to form highly fluorescent isoindoles, enabling their detection at low concentrations. nih.gov

| Analyte | Sensing Mechanism | Detection Limit | Reference Compound(s) |

| Zn²⁺ | Chelation-Enhanced Fluorescence | 5-10 ppb | N,N′-bis(pyridin-2-ylmethyl)-N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine |

| 2,4,6-trinitrophenol (TNP) | Photo-induced Electron Transfer | 0.3-1.2 ppm | N,N′-bis(pyridin-2-ylmethyl)-N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine |

| Primary Amines | Formation of Fluorescent Isoindoles | Not specified | 3-(2-furoyl)quinoline-2-carbaldehyde |

Applications in Materials Science

The rigid and planar structure of the quinoline ring, combined with its electronic properties, makes it a valuable building block for advanced materials. Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and polymers.

Development of Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, most notably tris(8-hydroxyquinoline)aluminum (Alq₃), are widely used in OLEDs as electron-transporting and emissive materials. researchgate.netuconn.edu The performance of these materials is highly dependent on their molecular structure. The introduction of different substituents on the quinoline ring can tune the emission color, quantum efficiency, and charge-transport properties of the resulting OLED devices.

For instance, quinoline-based materials have been developed as blue-emitting materials for full-color displays. researchgate.net The strategic placement of substituents can lead to materials with improved hydrolytic stability and promising electron-transporting properties. researchgate.net Furthermore, quinoline-based thermally activated delayed fluorescence (TADF) materials with aggregation-induced emission (AIE) properties have shown great promise as emitters in non-doped OLEDs. rsc.org

While there is no direct report on the use of this compound in OLEDs, its structural features suggest potential. The fluorine substitution could lead to a blue-shifted emission and improved electron injection/transport properties. The methyl group can enhance solubility and film-forming properties. The carbaldehyde group offers a route to synthesize more complex, conjugated molecules suitable for OLED applications.

| Device Performance Metric | Value | Reference Material |

| Peak Emission Wavelength | 425 nm | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) |

| Turn-on Voltage | 2.8 V | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) |

| Maximum Brightness | 2244 cd/m² | bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH₃) |

| Maximum Current Efficiency | 1.24 cd/A | bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH₃) |

Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, quinoline derivatives have been investigated as sensitizers in DSSCs. The role of the dye is to absorb sunlight and inject electrons into the semiconductor's conduction band. The efficiency of a DSSC is critically dependent on the photophysical and electrochemical properties of the dye.

Theoretical studies using density functional theory (DFT) have been employed to design and screen new quinoline-based organic photosensitizers for DSSCs. nih.govresearchgate.netunesp.brnih.gov These studies focus on tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to ensure efficient electron injection and dye regeneration. researchgate.net The introduction of different donor and acceptor groups on the quinoline scaffold allows for the optimization of these parameters. For example, isoquinoline (B145761) cationic organic dyes have been synthesized and have shown promising conversion efficiencies in DSSCs. rsc.org

The this compound structure could serve as a core for developing new DSSC dyes. The electron-withdrawing fluorine and the aldehyde group (which can be converted to an anchoring group) could act as electron-accepting moieties, while the methyl group provides some electron-donating character. By incorporating a suitable donor group, a D-π-A (donor-π-bridge-acceptor) type dye could be synthesized, which is a common and effective design for DSSC sensitizers.

| Performance Parameter | Value | Reference Dye |

| Power Conversion Efficiency (η) | 7.3% | JH304 (iso-quinoline cationic dye) |

| Short-circuit Current Density (Jsc) | 14.4 mA cm⁻² | JH304 (iso-quinoline cationic dye) |

| Open-circuit Voltage (Voc) | 684 mV | JH304 (iso-quinoline cationic dye) |

| Fill Factor (ff) | 74.4% | JH304 (iso-quinoline cationic dye) |

Advanced Polymers and Coatings

Quinoline units can be incorporated into polymer backbones to create materials with enhanced thermal stability, specific electronic properties, or biological activity. The synthesis of new quinoline-containing monomers is a key step in the development of these advanced polymers. researchgate.net

Polymers containing quinoline moieties have been explored for various applications, including as transfection agents for introducing foreign oligonucleotides into cells. google.com The properties of these polymers can be tailored by copolymerizing the quinoline-containing monomer with other monomers. google.com While specific polymers derived from this compound have not been reported, the presence of the reactive aldehyde group makes it a suitable candidate for polymerization reactions, such as condensation polymerization with diamines or other difunctional monomers. The resulting polymers could potentially exhibit interesting properties for applications in coatings, films, or functional materials.

Applications in Analytical Chemistry

The distinct chemical architecture of this compound, featuring a reactive aldehyde group and a quinoline core with fluorine and methyl substituents, positions it as a valuable precursor in the development of sophisticated analytical tools. Its applications in analytical chemistry primarily revolve around its potential to be transformed into highly sensitive and selective fluorescent probes for bioimaging and its utility in various detection and quantification methodologies.

Design of Fluorescent Probes for In Vitro Biological Imaging

The rational design of small-molecule fluorescent probes is a cornerstone of chemical biology, enabling the visualization of biological processes within living cells with high spatial and temporal resolution. nih.gov Quinoline derivatives are a prominent class of fluorophores utilized in the construction of these probes due to their tunable photophysical properties and amenability to synthetic modification. nih.gov While direct applications of this compound in commercially available probes are not extensively documented, its structure provides a clear blueprint for the design of novel fluorescent sensors for in vitro biological imaging.

The primary strategy for converting quinoline-2-carbaldehydes into fluorescent probes involves the formation of a Schiff base. This reaction entails the condensation of the aldehyde group of this compound with a primary amine from a recognition moiety. This recognition unit is specifically chosen to interact with a target analyte of interest, such as a metal ion or a biologically relevant molecule.

A notable application of similar quinoline-based Schiff bases is in the detection of metal ions. For instance, Schiff bases derived from 8-hydroxyquinoline (B1678124) have been synthesized and demonstrated to act as selective fluorescent sensors for metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govnih.gov These metal ions are known to play crucial roles in biological systems, and their dysregulation is associated with various pathological conditions, including Alzheimer's disease. nih.gov The binding of the target metal ion to the Schiff base ligand can induce a significant change in the fluorescence properties of the molecule, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the visualization and quantification of the analyte in cellular environments. nih.gov

The design of such probes based on this compound would involve the following key considerations:

Recognition Moiety Selection: The choice of the primary amine-containing molecule to form the Schiff base is critical. For example, to target specific organelles within a cell, the amine could be part of a molecule with known localization properties.

Photophysical Tuning: The fluorine and methyl groups on the quinoline ring of this compound can influence the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift. These substituents can be strategically modified to optimize the probe for specific imaging applications. nih.gov

Mechanism of Action: The sensing mechanism would likely rely on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET) upon binding of the analyte to the recognition site.

While specific research on fluorescent probes derived directly from this compound is not yet prevalent in the available literature, the established principles of quinoline-based sensor design provide a strong foundation for its future development and application in in vitro biological imaging.

Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound is essential for its use in synthetic chemistry and for quality control of any derived products. A range of analytical methodologies can be employed for this purpose, leveraging the chemical properties of the aldehyde and the quinoline scaffold.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

| Parameter | Typical Condition |

| Column | C18 (octadecylsilyl) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis detector (monitoring at a wavelength where the compound exhibits strong absorbance) |

| Quantification | Based on the peak area of the analyte, calibrated against a standard curve of known concentrations. |

This table presents a generalized HPLC method; specific parameters would require optimization for this compound.

Spectroscopic Methods:

Spectroscopic techniques provide valuable information for the identification and quantification of this compound.

UV-Visible Spectroscopy: The quinoline ring system imparts characteristic ultraviolet (UV) absorption bands. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) can be analyzed to determine its absorbance spectrum. The concentration can be calculated using the Beer-Lambert law, provided the molar absorptivity is known.

Fluorescence Spectroscopy: While the intrinsic fluorescence of this compound may not be strong, its reaction to form fluorescent derivatives (as discussed in the previous section) is a highly sensitive method for its indirect detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule, confirming the presence of the aldehyde proton, the aromatic protons of the quinoline ring, and the fluorine and methyl substituents. Quantitative NMR (qNMR) can also be used for accurate concentration determination.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Titrimetric Methods:

While less common for this specific type of compound, titrimetric methods based on the reactivity of the aldehyde group could potentially be developed for quantification, although they may lack the specificity of chromatographic and spectroscopic techniques.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis and quantification, HPLC with UV detection is often the method of choice due to its robustness and reliability.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Routes

The advancement of research into 8-Fluoro-6-methylquinoline-2-carbaldehyde is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. While classical methods for quinoline (B57606) synthesis exist, future efforts should be directed towards the development of novel routes that adhere to the principles of green chemistry.

A promising avenue lies in the exploration of C-H activation strategies. Direct functionalization of a pre-formed 6-methyl-8-fluoroquinoline core at the 2-position would represent a highly atom-economical approach, minimizing the generation of stoichiometric byproducts. Research in this area should focus on the discovery of robust and selective catalysts, potentially based on earth-abundant metals, to facilitate this transformation.

Furthermore, the application of flow chemistry presents a significant opportunity for the scalable and safe production of this aldehyde. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, higher purity, and reduced reaction times. The development of a continuous process for the synthesis of this compound would be a considerable step forward, enabling its broader investigation.

| Synthetic Strategy | Key Advantages | Research Focus |

| C-H Activation | High atom economy, reduced waste | Development of selective and robust catalysts |

| Flow Chemistry | Scalability, safety, improved yield and purity | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

Exploration of Undiscovered Chemical Reactivity and Transformations

The aldehyde functional group of this compound is a versatile handle for a multitude of chemical transformations. While standard reactions of aldehydes are well-documented, future research should aim to uncover novel reactivity patterns that are unique to this specific scaffold.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can significantly influence the reactivity of the quinoline ring and the aldehyde moiety. Systematic studies exploring a wide range of reaction conditions and reagents are needed to map out the full chemical space accessible from this starting material. This could lead to the discovery of unexpected cyclization reactions, rearrangements, or multicomponent reactions, yielding novel heterocyclic systems with potential biological activity.

Moreover, the application of modern synthetic techniques such as photoredox catalysis and electrosynthesis could unlock new reaction pathways that are not accessible through traditional thermal methods. These approaches can enable the formation of radical intermediates, leading to unique bond constructions and the synthesis of previously inaccessible derivatives.

Deeper Mechanistic Investigations of In Vitro Biomolecular Interactions

Preliminary studies on quinoline derivatives suggest a wide range of biological activities. For this compound, it is crucial to move beyond simple screening and delve into detailed mechanistic investigations of its interactions with biomolecules.

High-throughput screening against a diverse panel of biological targets, including enzymes and receptors, will be the initial step in identifying potential areas of pharmacological relevance. Once a hit is identified, a battery of biophysical techniques should be employed to characterize the binding event in detail. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and thermodynamics.

Furthermore, co-crystallization of this compound or its derivatives with their biological targets will be instrumental in elucidating the precise binding mode at the atomic level. This structural information is invaluable for understanding the key interactions that govern molecular recognition and for guiding further optimization efforts.

| Biophysical Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, and entropy |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates) |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes |

| X-ray Crystallography | Atomic-level structure of the complex |

Rational Design of New Functional Molecules Based on the this compound Scaffold

The true potential of this compound lies in its utility as a scaffold for the rational design of new functional molecules with tailored properties. nih.gov The aldehyde group serves as a convenient anchor point for the introduction of various chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).

Based on the insights gained from mechanistic studies, medicinal chemists can design and synthesize focused libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, if a particular enzyme is identified as a target, the aldehyde can be converted into a range of functional groups, such as imines, oximes, or hydrazones, to probe for optimal interactions within the enzyme's active site.

Beyond medicinal applications, the unique photophysical properties that may arise from the fluorinated quinoline core could be harnessed for the development of fluorescent probes for bioimaging or as components in organic light-emitting diodes (OLEDs). The rational design of molecules for these applications would involve the strategic attachment of chromophores and other functional units to the this compound scaffold. nih.gov

Q & A

Q. What are the key synthetic pathways for 8-Fluoro-6-methylquinoline-2-carbaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including halogenation, alkylation, and formylation. For example, fluorination at position 8 and methyl group introduction at position 6 require precise temperature control (e.g., 60–80°C) and catalysts like Pd(OAc)₂. Solvent selection (e.g., DMF or dichloromethane) and stoichiometric ratios of reagents (e.g., POCl₃ for formylation) are critical for minimizing side products . Optimization can be monitored via TLC or HPLC, with yields improved by iterative adjustments to reaction time and purification (e.g., column chromatography).

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C8, methyl at C6, aldehyde at C2) through characteristic shifts (e.g., aldehyde proton at ~10 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 204.1).

- Elemental Analysis : Ensure purity (>95%) by matching experimental C/H/N/F percentages to theoretical values .

Q. What are the primary challenges in purifying this compound?

- Methodological Answer : The compound’s sensitivity to moisture and light necessitates anhydrous conditions during purification. Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane/EtOAc) effectively removes by-products like unreacted precursors or oxidized derivatives. Purity assessment via melting point determination (e.g., 96–99°C) and HPLC (≥97% peak area) is recommended .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For instance, the aldehyde group (C2) is highly electrophilic, making it prone to nucleophilic addition, while the fluorine atom (C8) enhances aromatic stability. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors, guiding functionalization strategies .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or fragment ions in MS) may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- High-Resolution MS (HRMS) : Differentiate isobaric impurities.

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., SHELXL refinement ).

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer :

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent aldehyde oxidation.

- Light Protection : Store solutions in amber vials to avoid photodegradation.

- Co-solvents : Add DMSO (≤10%) to improve solubility and reduce aggregation in aqueous media .

Comparative Analysis & Biological Relevance

Q. How does this compound compare to its structural analogs in drug discovery?

- Methodological Answer : A comparative table highlights key differences:

| Compound | Substituents | Bioactivity Insights |

|---|---|---|

| This compound | F (C8), CH₃ (C6), CHO (C2) | Enhanced enzyme inhibition vs. non-fluorinated analogs |

| 6-Fluoroquinoline-2-carboxaldehyde | F (C6), CHO (C2) | Lower metabolic stability |

| 8-Aminoquinoline-2-carboxylic acid | NH₂ (C8), COOH (C2) | Reduced cell permeability |

Fluorine at C8 improves lipophilicity and target binding, while the methyl group at C6 sterically hinders metabolic oxidation .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.